5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, the InChI code is1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15)
. This code represents the molecular formula, atomic connectivity, and hydrogen placement of the compound. Physical And Chemical Properties Analysis
The physical form of a similar compound is a powder . It has a melting point of 154-155 degrees Celsius . The molecular weight is 344.99 . More specific physical and chemical properties of “5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide” would require further experimental data.Scientific Research Applications
Antibacterial Activity
Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The presence of the sulfamoylphenyl group in 5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide could potentially enhance these properties, making it a candidate for developing new antibacterial agents. Research could focus on synthesizing novel compounds from this derivative and evaluating their efficacy against resistant strains of bacteria.
Anticancer Research
Furan derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cancer progression . The specific structure of this compound, particularly the bromo and carbamothioyl groups, could be key in studying its potential as an anticancer agent. Research could involve screening the compound against different cancer cell lines and examining its mechanism of action.
Safety and Hazards
The safety information for a similar compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . It’s important to handle the compound with appropriate safety measures.
properties
IUPAC Name |
5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4S2/c13-10-6-5-9(20-10)11(17)16-12(21)15-7-1-3-8(4-2-7)22(14,18)19/h1-6H,(H2,14,18,19)(H2,15,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCTKZPIVPIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.